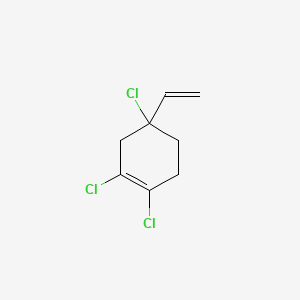
1,2,4-Trichloro-4-ethenylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichloro-4-ethenylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with three chlorine atoms and one ethenyl group
Preparation Methods
The synthesis of 1,2,4-Trichloro-4-ethenylcyclohex-1-ene typically involves the chlorination of 4-ethenylcyclohexene. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1, 2, and 4 positions on the cyclohexene ring. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,2,4-Trichloro-4-ethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia, replacing chlorine atoms with hydroxyl or amino groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Trichloro-4-ethenylcyclohex-1-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Studies are being conducted to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2,4-Trichloro-4-ethenylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the ethenyl group can influence its reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
1,2,4-Trichloro-4-ethenylcyclohex-1-ene can be compared with other chlorinated cyclohexene derivatives, such as:
- 1,2,3-Trichlorocyclohexene
- 1,2,4-Trichlorocyclohexane
- 4-Ethenylcyclohexene
These compounds share similar structural features but differ in the number and position of chlorine atoms and the presence of functional groups, which can influence their chemical properties and applications.
Properties
CAS No. |
919297-80-6 |
|---|---|
Molecular Formula |
C8H9Cl3 |
Molecular Weight |
211.5 g/mol |
IUPAC Name |
1,2,4-trichloro-4-ethenylcyclohexene |
InChI |
InChI=1S/C8H9Cl3/c1-2-8(11)4-3-6(9)7(10)5-8/h2H,1,3-5H2 |
InChI Key |
PDIOHFRQVHSVJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCC(=C(C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















